

1-Azido-2-bromoethane heterocycle synthesis applications

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Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

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Chemical Profile of 1-Azido-2-bromoethane

CAS Number: 19263-22-0 **Molecular Formula:** C₂H₄BrN₃ **Molecular Weight:** 149.98 g/mol [1] [2]

Structure: Br-CH₂-CH₂-N₃ **Key Spectral Data:**

- **IR:** Strong azide absorption ~2110-2160 cm⁻¹ [3]
- **NMR (Predicted):** δH ~3.5-3.8 ppm (t, CH₂-Br), δH ~3.2-3.5 ppm (t, CH₂-N₃) [1]

This compound belongs to the family of alkyl azides, characterized by a reactive azido group (-N₃) and a bromo substituent on a two-carbon ethane backbone [1]. The azide group participates in cycloadditions, while the bromide acts as a leaving group for nucleophilic substitution, making it a valuable bifunctional synthetic intermediate [1] [3].

Synthetic Applications and Protocols

Synthesis of Diverse Nitrogen Heterocycles

Principle: The azido group acts as a nitrogen source in cyclization reactions [3].

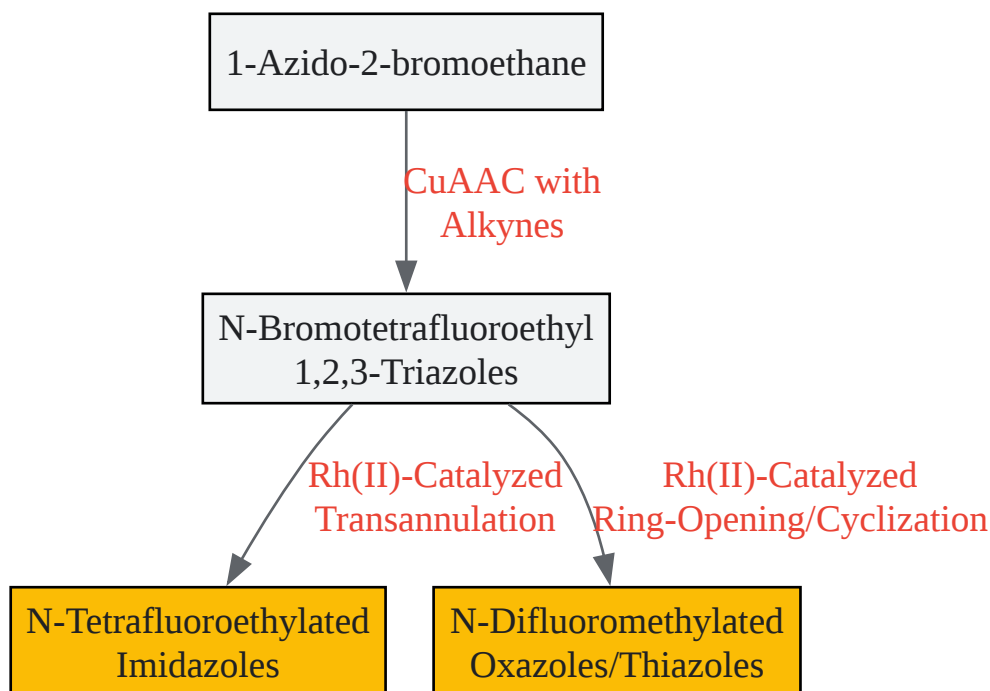
Protocol: One-Pot Domino Synthesis of Tetrazoles [3]

- **Reaction Setup:** Charge a round-bottom flask with **1-azido-2-bromoethane** (1.0 equiv) and a primary amine (e.g., n-butylamine, 1.1 equiv) in anhydrous DMF (0.1 M concentration).
- **Reaction Execution:** Stir the reaction mixture at 40°C and monitor by TLC.
- **Work-up:** After completion (2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the tetrazole derivative.

Notes: This reaction proceeds via the formation of an azide-amine adduct followed by intramolecular cyclization. Full conversion is typically achieved within 12 hours at ambient temperature or 2 hours at 40°C [3].

Synthesis of N-Fluoroalkylated Heterocycles

Principle: **1-Azido-2-bromoethane** serves as a precursor for incorporating fluorinated groups into heterocyclic systems, enhancing metabolic stability and lipophilicity in pharmaceutical candidates [4] [5]. The synthetic pathway involves initial cycloaddition followed by metal-catalyzed transformations.



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Diagram 1. Synthetic Pathway from **1-Azido-2-Bromoethane** to N-Fluoroalkylated Heterocycles

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Triazoles [4]

- **Reaction Setup:** Dissolve **1-azido-2-bromoethane** (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous THF under nitrogen atmosphere.
- **Catalyst Addition:** Add copper(I) 3-methylsalicylate (CuMeSal, 5 mol%) and N,N-diisopropylethylamine (2.0 equiv).
- **Reaction Execution:** Stir at room temperature for 4-12 hours until TLC shows complete consumption of the azide.
- **Work-up:** Concentrate under reduced pressure and purify by flash chromatography to obtain the N-bromotetrafluoroethyl 1,2,3-triazole.

Protocol B: Rhodium-Catalyzed Transannulation to Imidazoles [4]

- **Reaction Setup:** Dissolve the triazole product from Protocol A (1.0 equiv) in anhydrous nitrile (0.05 M) in a sealed tube.
- **Catalyst Addition:** Add Rh₂(octanoate)₄ (2 mol%) under inert atmosphere.
- **Reaction Execution:** Heat at 120°C for 6-12 hours under microwave irradiation.
- **Work-up:** Cool to room temperature, concentrate, and purify by column chromatography to obtain N-tetrafluoroethylated imidazoles.

Synthesis of Spiro-heterocycles

Principle: The rigidity and three-dimensionality of spiro-heterocycles make them privileged scaffolds in drug discovery [6].

Protocol: Spiro-oxindole Synthesis [6]

- **Reaction Setup:** Combine **1-azido-2-bromoethane** (1.0 equiv) with oxindole derivative (1.0 equiv) and a catalyst (e.g., Lewis acid) in anhydrous acetonitrile.
- **Reaction Execution:** Heat at reflux for 6-8 hours under nitrogen.
- **Work-up:** Cool the mixture, concentrate under vacuum, and purify by recrystallization to obtain spiro-oxindole derivatives.

Notes: Spiro-oxindoles exhibit diverse bioactivities including antiviral, antiparasitic, and antitubercular properties [6].

Safety and Handling Protocols

General Handling:

- **Personal Protective Equipment:** Wear nitrile gloves, chemical splash goggles, and lab coat at all times
- **Engineering Controls:** Use fume hood for all operations, especially when handling neat compound

Thermal Safety:

- **Storage:** Store at 2-8°C in original bottle; label with date of receipt
- **Stability:** Avoid elevated temperatures, direct sunlight, and shock/friction

Spill Response:

- **Small Spills:** Absorb with non-combustible material (vermiculite) in fume hood
- **Large Spills:** Evacuate area and contact safety personnel; do not attempt cleanup

Waste Disposal:

- Collect all waste in appropriate containers labeled "Azide Waste"
- Dispose through regulated hazardous waste channels

Quantitative Data Summary

Table 2. Yield Data for Heterocycles Synthesized from **1-Azido-2-bromoethane**

Heterocycle Class	Specific Product	Reported Yield (%)	Key Reaction Conditions
Tetrazoles [3]	5-Difluoromethyl tetrazoles	72-99	With primary amines, 40°C, 2-12 h
Triazoles [4]	N-Bromotetrafluoroethyl-1,2,3-triazoles	Good to high	CuMeSal catalyst, THF, rt
Imidazoles [4]	N-Tetrafluoroethyl imidazoles	Moderate to high	Rh ₂ (octanoate) ₄ , nitriles, microwave
Oxazoles/Thiazoles [4]	N-Difluoromethylated derivatives	Good	Rh(II)-catalyzed ring-opening

Conclusion and Future Perspectives

1-Azido-2-bromoethane serves as a versatile building block for synthesizing structurally diverse heterocycles with pharmaceutical relevance. Its bifunctional nature enables incorporation into complex molecules through cycloadditions and nucleophilic substitutions.

Future applications may expand to continuous flow systems for safer handling and scale-up, as demonstrated with related azido compounds [7]. The compound's particular value lies in its ability to generate libraries of nitrogen-rich heterocycles for drug discovery, especially when combined with modern catalytic methods.

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